REACTION_CXSMILES
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[CH:1]([C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1)=[O:2].S(Cl)(Cl)=O.[CH3:17]O>>[CH:1]([C:3]1[CH:11]=[C:7]([C:8]([O:10][CH3:17])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1)=[O:2]
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Name
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|
Quantity
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54.6 g
|
Type
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reactant
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Smiles
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C(=O)C1=CC=C(C(C(=O)O)=C1)O
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Name
|
|
Quantity
|
500 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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36 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the mixture was refluxed
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Type
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TEMPERATURE
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Details
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under heating for 5 hours
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Duration
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5 h
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Type
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DISTILLATION
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Details
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the solvents were distilled off
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Type
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ADDITION
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Details
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600 mL of ethyl acetate and an aqueous sodium chloride solution were added to the mixture
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Type
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EXTRACTION
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Details
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to extract the organic phase, which
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was then dried over sodium sulfate
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Type
|
DISTILLATION
|
Details
|
by distilling off the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C(C(=O)OC)=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.7 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |